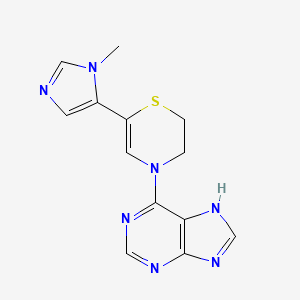
Aplithianine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplithianine A is an alkaloid isolated from the marine tunicate Aplidium species. This compound has garnered attention due to its potent inhibitory activity against several serine/threonine kinases, including protein kinase A catalytic subunit PKAcα. It has been shown to form complexes with the DNAJB1-PRKACA oncogenic fusion protein, making it a promising candidate for cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aplithianine A can be synthesized through a four-step total synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The process includes the formation of key intermediates and their subsequent transformation into this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route developed for laboratory-scale production can be adapted for larger-scale synthesis. This involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Aplithianine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Aplithianine A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new synthetic methodologies.
Biology: The compound’s ability to inhibit specific kinases makes it useful for investigating cellular signaling pathways and their roles in various biological processes.
Medicine: this compound’s inhibitory activity against oncogenic fusion proteins positions it as a potential therapeutic agent for cancer treatment, particularly in targeting kinase-related pathways.
Industry: The compound’s unique properties can be harnessed for developing new drugs and therapeutic agents.
Mécanisme D'action
Aplithianine A exerts its effects by inhibiting the catalytic activity of protein kinase A and other serine/threonine kinases. It competitively binds to the ATP pocket of these kinases, preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Aplithianine B: Another alkaloid isolated from the same marine tunicate, showing similar inhibitory activity against kinases.
Staurosporine: A well-known kinase inhibitor with a broad spectrum of activity.
Hymenialdisine: A marine-derived compound with kinase inhibitory properties.
Uniqueness of Aplithianine A: this compound stands out due to its selective inhibition of specific serine/threonine kinases and its ability to form complexes with oncogenic fusion proteins. This selectivity and unique binding properties make it a valuable compound for targeted cancer therapy .
Propriétés
Formule moléculaire |
C13H13N7S |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine |
InChI |
InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18) |
Clé InChI |
IEDDDZFQZKDRBJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


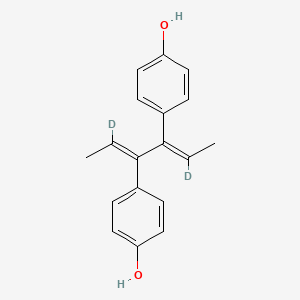
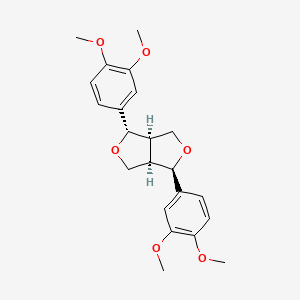



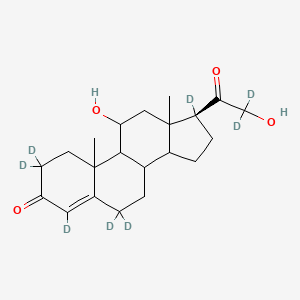
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
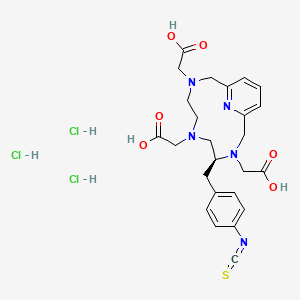
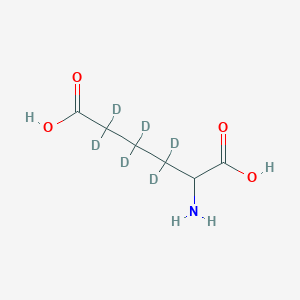
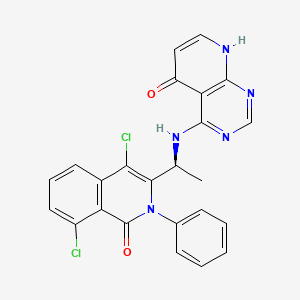
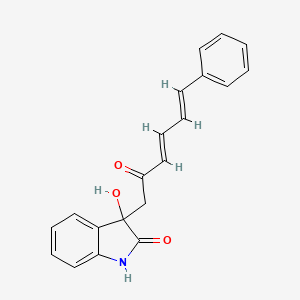

![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)

